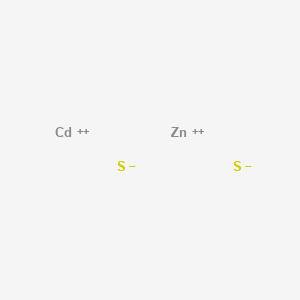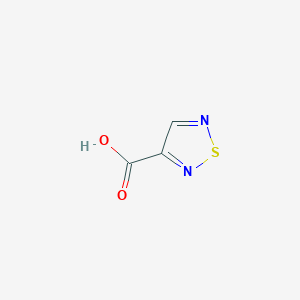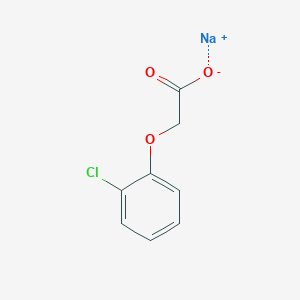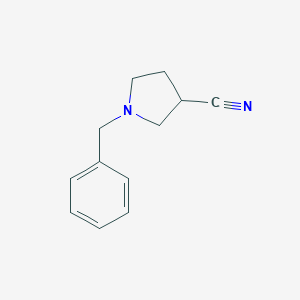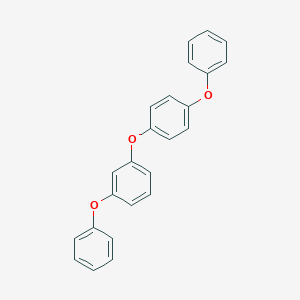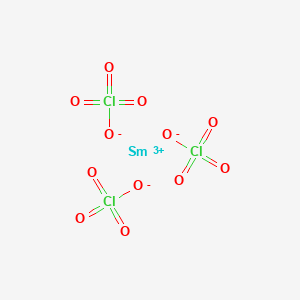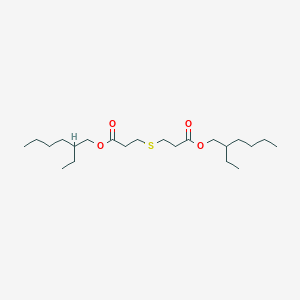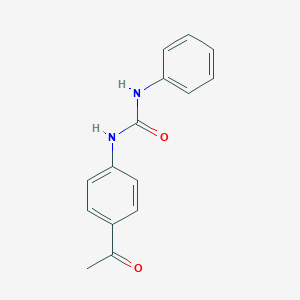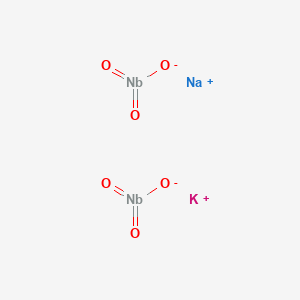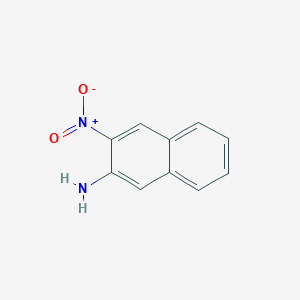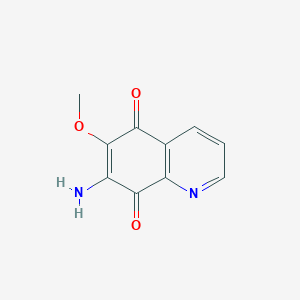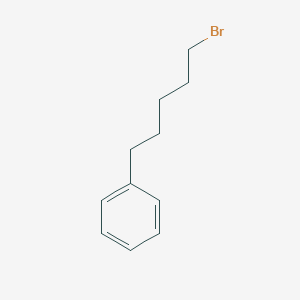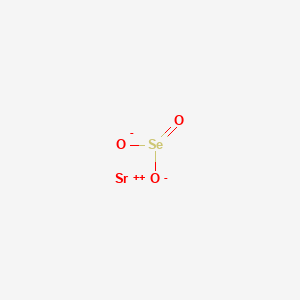
1,3-Diisocyanato-5-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diisocyanato-5-methylbenzene, also known as TMI, is a chemical compound that is widely used in scientific research applications. It is a highly reactive compound that is used as a cross-linking agent in the production of polyurethane foams, coatings, and adhesives. TMI is also used as a reagent in organic synthesis and as a catalyst in various chemical reactions. In
Wirkmechanismus
1,3-Diisocyanato-5-methylbenzene cross-links with various polymers through a process known as urethane formation. The reaction occurs between the isocyanate group of 1,3-Diisocyanato-5-methylbenzene and the hydroxyl group of the polymer, resulting in the formation of a urethane bond. This cross-linking process improves the mechanical properties of the polymer, such as its strength, durability, and thermal stability.
Biochemische Und Physiologische Effekte
1,3-Diisocyanato-5-methylbenzene is a highly reactive compound that can cause skin and respiratory irritation if exposed to it. In animal studies, 1,3-Diisocyanato-5-methylbenzene has been shown to cause lung damage and liver toxicity. However, there is limited information available on the biochemical and physiological effects of 1,3-Diisocyanato-5-methylbenzene on humans.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,3-Diisocyanato-5-methylbenzene in lab experiments include its high reactivity, ability to cross-link with various polymers, and versatility in organic synthesis. However, the limitations of using 1,3-Diisocyanato-5-methylbenzene include its high toxicity and potential health hazards, as well as its limited solubility in certain solvents.
Zukünftige Richtungen
There are many future directions for the use of 1,3-Diisocyanato-5-methylbenzene in scientific research. One potential area of research is the development of new polyurethane foams, coatings, and adhesives with improved mechanical properties and durability. Another area of research is the use of 1,3-Diisocyanato-5-methylbenzene as a catalyst in various chemical reactions, such as the synthesis of new organic compounds. Additionally, there is a need for more research on the potential health hazards and toxicity of 1,3-Diisocyanato-5-methylbenzene, as well as the development of safer alternatives to this compound.
Conclusion:
In conclusion, 1,3-Diisocyanato-5-methylbenzene is a highly reactive compound that is widely used in scientific research applications. It is used as a cross-linking agent in the production of polyurethane foams, coatings, and adhesives, as well as a reagent in organic synthesis and as a catalyst in various chemical reactions. While 1,3-Diisocyanato-5-methylbenzene has many advantages in lab experiments, it also has limitations and potential health hazards that need to be addressed. Further research is needed to explore the full potential of this compound and to develop safer alternatives for scientific research applications.
Synthesemethoden
1,3-Diisocyanato-5-methylbenzene is synthesized by the reaction of toluene diisocyanate (TDI) with formaldehyde in the presence of a catalyst. The reaction is carried out in a solvent such as methanol or ethanol, and the product is purified by distillation. The yield of the reaction is typically around 50%.
Wissenschaftliche Forschungsanwendungen
1,3-Diisocyanato-5-methylbenzene is widely used in scientific research applications due to its high reactivity and ability to cross-link with various polymers. It is used as a cross-linking agent in the production of polyurethane foams, coatings, and adhesives. 1,3-Diisocyanato-5-methylbenzene is also used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Eigenschaften
CAS-Nummer |
14219-05-7 |
|---|---|
Produktname |
1,3-Diisocyanato-5-methylbenzene |
Molekularformel |
C9H6N2O2 |
Molekulargewicht |
174.16 g/mol |
IUPAC-Name |
1,3-diisocyanato-5-methylbenzene |
InChI |
InChI=1S/C9H6N2O2/c1-7-2-8(10-5-12)4-9(3-7)11-6-13/h2-4H,1H3 |
InChI-Schlüssel |
BQHPNDYUVBBCQF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N=C=O)N=C=O |
Kanonische SMILES |
CC1=CC(=CC(=C1)N=C=O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



